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molecular formula C11H10O4 B8777499 Ethyl 1,3-dihydro-1-oxoisobenzofuran-5-carboxylate CAS No. 23405-31-4

Ethyl 1,3-dihydro-1-oxoisobenzofuran-5-carboxylate

Cat. No. B8777499
M. Wt: 206.19 g/mol
InChI Key: RAQLQVDNIKWBRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07687645B2

Procedure details

Oleum (20-25% SO3, 800 g), dimethyl terephthalate (234 g) and paraformaldehyde (48 g) are heated with stirring for 5 hours at 125° C. The reaction mixture is cooled to 70° C. and poured into ethanol (1,6 L) having room temperature. This mixture is heated to reflux for 1½ hour before ice (800 g) is added. The suspension is stirred overnight, filtered off and washed with ethanol (150 ml). The crude product is suspended in water (800 ml) and pH is adjusted to 4 with NaOH (27%). The precipitate is filtered off and washed with water and dried.
Name
Quantity
800 g
Type
reactant
Reaction Step One
Quantity
234 g
Type
reactant
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
800 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.O=S(=O)=O.[C:10]([O:22][CH3:23])(=[O:21])[C:11]1[CH:20]=[CH:19][C:14]([C:15]([O:17][CH3:18])=[O:16])=[CH:13][CH:12]=1.[CH2:24]=O>C(O)C>[CH2:23]([O:22][C:10]([C:11]1[CH:20]=[C:19]2[C:14](=[CH:13][CH:12]=1)[C:15](=[O:16])[O:17][CH2:18]2)=[O:21])[CH3:24] |f:0.1|

Inputs

Step One
Name
Quantity
800 g
Type
reactant
Smiles
OS(=O)(=O)O.O=S(=O)=O
Name
Quantity
234 g
Type
reactant
Smiles
C(C1=CC=C(C(=O)OC)C=C1)(=O)OC
Name
Quantity
48 g
Type
reactant
Smiles
C=O
Step Two
Name
ice
Quantity
800 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Stirring
Type
CUSTOM
Details
with stirring for 5 hours at 125° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to 70° C.
CUSTOM
Type
CUSTOM
Details
having room temperature
TEMPERATURE
Type
TEMPERATURE
Details
This mixture is heated
ADDITION
Type
ADDITION
Details
is added
STIRRING
Type
STIRRING
Details
The suspension is stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered off
WASH
Type
WASH
Details
washed with ethanol (150 ml)
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
C(C)OC(=O)C=1C=C2COC(=O)C2=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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